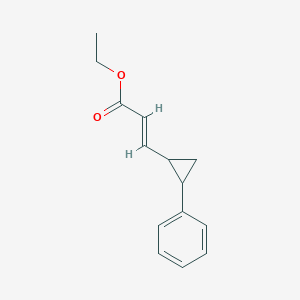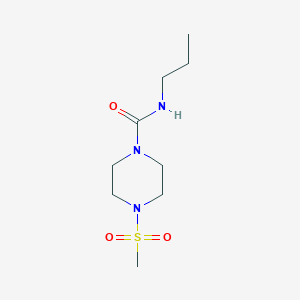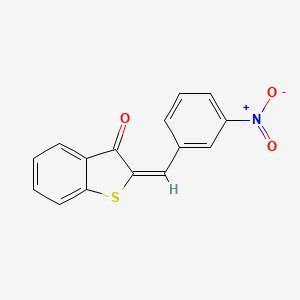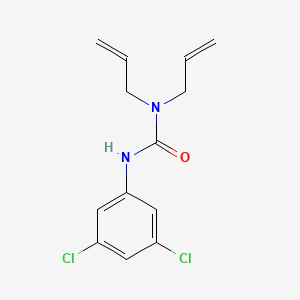![molecular formula C16H25N3O4S B5368976 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)acetamide](/img/structure/B5368976.png)
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)acetamide, also known as MDPV, is a synthetic cathinone that was initially developed as a potential medication for the treatment of depression and obesity. However, due to its potent psychoactive effects, it has become a popular recreational drug and has been classified as a Schedule I controlled substance in many countries. In
作用机制
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)acetamide acts as a potent reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This leads to an increase in feelings of euphoria, energy, and alertness. This compound also has some affinity for the serotonin transporter, but its effects on serotonin are less pronounced than its effects on dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased sociability, and decreased appetite. However, these effects are often accompanied by negative side effects such as anxiety, paranoia, and psychosis.
实验室实验的优点和局限性
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)acetamide has been used extensively in animal studies to investigate its effects on behavior, cognition, and addiction. It is a potent stimulant with high affinity for dopamine and norepinephrine transporters, making it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, due to its potent psychoactive effects, this compound must be used with caution in laboratory experiments.
未来方向
There are many potential future directions for research on 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)acetamide. One area of interest is the development of medications that target the dopamine and norepinephrine transporters, similar to this compound but without the psychoactive effects. Another area of interest is the investigation of the long-term effects of this compound use, particularly on cognitive function and mental health. Finally, further research is needed to better understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
The synthesis of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)acetamide involves the reaction of 4'-methylpropiophenone with methylamine and methylsulfonyl chloride, followed by the reaction of the resulting intermediate with 1-methyl-4-piperidone and acetic anhydride. The final product is obtained through purification by recrystallization.
科学研究应用
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)acetamide has been extensively studied for its psychoactive effects and potential therapeutic applications. It has been shown to have high affinity for the dopamine and norepinephrine transporters, leading to increased dopamine and norepinephrine release in the brain. This mechanism of action is similar to that of other stimulants such as cocaine and amphetamines.
This compound has been used in animal studies to investigate its effects on behavior, cognition, and addiction. It has been shown to produce locomotor stimulation, hyperthermia, and increased self-administration in rodents. In addition, this compound has been used in vitro to study its effects on dopamine and norepinephrine transporters, as well as its potential as a medication for the treatment of depression and obesity.
属性
IUPAC Name |
2-[4-[methyl(methylsulfonyl)amino]phenoxy]-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-18-10-8-13(9-11-18)17-16(20)12-23-15-6-4-14(5-7-15)19(2)24(3,21)22/h4-7,13H,8-12H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLYQEFLLGHTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)COC2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5368914.png)
![N~2~-acetyl-N~1~-{[1-(hydroxymethyl)cyclobutyl]methyl}-N~1~-methyl-D-alaninamide](/img/structure/B5368917.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5368926.png)


![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5368940.png)


![N-[1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-phenylvinyl]-4-methylbenzamide](/img/structure/B5368982.png)
![3-bromo-N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5368987.png)
![methyl N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-chlorobenzoyl)amino]-3,3,3-trifluoroalaninate](/img/structure/B5368988.png)
![4-(5-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}pyrimidin-2-yl)morpholine](/img/structure/B5369003.png)
![2-[2-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-diethyl-N,N-dimethyl-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B5369004.png)